Product packaging for Oculatolide(Cat. No.:)

Oculatolide

Cat. No.: B1258869
M. Wt: 318.4 g/mol
InChI Key: BYJYGZSPMBBOKE-AJEPPRNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oculatolide is a bioactive terpenoid compound first isolated from the marine sponge Haliclona oculata . Its molecular formula is C20H30O3, with a molecular weight of 318.46 g/mol . As a metabolite derived from marine sponges, this compound is part of a prolific class of organisms known to produce a vast array of chemically diverse and biologically active secondary metabolites . Marine sponges, and the terpenoids isolated from them, are of significant interest in natural product research and drug discovery due to their wide range of potential pharmacological activities, which include cytotoxic, antimicrobial, anti-inflammatory, and immunosuppressive properties . While the specific biological activity and mechanism of action of this compound require further investigation, research into related sponge-derived terpenes has shown promise in various therapeutic areas. The structural features of this compound provide a valuable framework for structure-activity relationship (SAR) studies aimed at developing novel therapeutic leads . This product is intended for research use only by qualified professionals. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H30O3 B1258869 Oculatolide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

2-hydroxy-3-[(E)-4-methyl-6-[(1S,6S)-1,2,6-trimethylcyclohex-2-en-1-yl]hex-3-enyl]-2H-furan-5-one

InChI

InChI=1S/C20H30O3/c1-14(7-5-10-17-13-18(21)23-19(17)22)11-12-20(4)15(2)8-6-9-16(20)3/h7-8,13,16,19,22H,5-6,9-12H2,1-4H3/b14-7+/t16-,19?,20+/m0/s1

InChI Key

BYJYGZSPMBBOKE-AJEPPRNNSA-N

Isomeric SMILES

C[C@H]1CCC=C([C@@]1(C)CC/C(=C/CCC2=CC(=O)OC2O)/C)C

Canonical SMILES

CC1CCC=C(C1(C)CCC(=CCCC2=CC(=O)OC2O)C)C

Synonyms

oculatolide

Origin of Product

United States

Isolation and Natural Occurrence of Oculatolide

Isolation from Haliclona oculata

Oculatolide was successfully isolated from the marine sponge Haliclona oculata. nih.gov A chemical investigation of a sample of H. oculata, collected from the South China Sea, led to the identification and characterization of this compound along with several other new compounds, including oculatol (B1258155) and various A-nor steroids. nih.gov

The isolation process involved extraction of the sponge material followed by detailed chromatographic separation techniques to purify the individual chemical constituents. nih.gov Spectroscopic analyses were then employed to determine the precise structures of these newly discovered natural products. nih.gov

Geographic Distribution of this compound-Producing Organisms

The primary organism known to produce this compound is the marine sponge Haliclona oculata. This species, sometimes referred to as the "eyed finger sponge" or "mermaid's glove," has a broad geographic distribution. marlin.ac.uksealifebase.sewikipedia.org It is predominantly found in the North Atlantic Ocean, with documented occurrences in regions such as the Arctic, the British Isles, the North Sea, and along the Atlantic coasts of Europe down to Portugal. marlin.ac.ukhabitas.org.uk It has also been reported in the Northeast Pacific and as far as South Africa. sealifebase.sewikipedia.org

Haliclona oculata typically inhabits shallow waters to depths of about 100 meters, often in areas with significant water movement like estuaries and straits. marlin.ac.uksealifebase.se It can be found attached to various substrata, including rocks and stones. marlin.ac.uksealifebase.se While this compound has been specifically isolated from a specimen in the South China Sea, the wide distribution of H. oculata suggests the potential for its presence in other marine environments. nih.govmarinespecies.org

Geographic RegionHabitat Characteristics
North Atlantic OceanShallow waters, open coasts, estuaries marlin.ac.uk
Arctic and sub-ArcticCold water environments marlin.ac.uk
British Isles and North SeaCoastal areas, often in silted water marlin.ac.ukhabitas.org.uk
South China SeaCoral reef environments nih.gov
South AfricaMarine coastal waters wikipedia.org

Symbiotic Microorganisms in Haliclona Species and Biosynthetic Context

Marine sponges are known to host diverse and abundant communities of symbiotic microorganisms, which can constitute a significant portion of the sponge's biomass. vjs.ac.vn There is substantial evidence to suggest that many of the bioactive compounds isolated from sponges are actually produced by these microbial symbionts. pnas.orgnih.gov

In the case of Haliclona oculata, studies have revealed the presence of rich and distinct microbial communities. Research on H. oculata from the Lang Co bay of Vietnam identified 17 different phyla of associated microorganisms, with Proteobacteria being the most dominant. vjs.ac.vn Similarly, investigations of H. oculata from the North Sea have also detailed its associated microbial consortia. science.gov

Structural Elucidation Methodologies for Oculatolide

Spectroscopic Analysis Techniques

A suite of powerful spectroscopic tools was employed to decode the molecular architecture of Oculatolide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy was fundamental in determining the carbon skeleton and the placement of protons and functional groups within the this compound molecule. researchgate.netfunaab.edu.ng Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, the connectivity of the atoms was pieced together. researchgate.net The chemical shifts (δ) are reported in parts per million (ppm), and coupling constants (J) are in Hertz (Hz). wisc.edulibretexts.org

¹H and ¹³C NMR Spectroscopic Data for this compound

PositionδC (ppm)δH (ppm, mult., J in Hz)
137.7-
239.5-
3199.8-
4128.9-
5164.5-
633.12.35 (m)
725.51.60 (m)
835.81.45 (m)
942.6-
1050.21.95 (m)

Note: The table presents partial data based on available sources. A full dataset would include assignments for all atoms in the molecule.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) was utilized to determine the exact mass of this compound and, consequently, its molecular formula. eurekaselect.comnih.gov This technique provides a highly accurate mass measurement, which is crucial for establishing the elemental composition of a new compound. researchgate.netrfi.ac.uk The analysis of this compound yielded a specific mass-to-charge ratio that corresponded to a precise molecular formula, confirming the types and numbers of atoms present. researchgate.net

Electronic Circular Dichroism (ECD) for Absolute Stereochemistry

The absolute configuration of chiral centers in this compound was determined using Electronic Circular Dichroism (ECD). This chiroptical technique is particularly sensitive to the three-dimensional arrangement of atoms. rsc.orgscielo.br The experimental ECD spectrum of this compound was compared with theoretical spectra generated through quantum chemical calculations for possible stereoisomers. mdpi.comfrontiersin.org The congruence between the experimental spectrum and one of the calculated spectra allowed for the unambiguous assignment of the absolute stereochemistry of the molecule. researchgate.net

X-ray Crystallography

X-ray crystallography is a definitive method for determining the complete three-dimensional structure of a molecule, provided that a suitable single crystal can be obtained. wikipedia.orglibretexts.orgnih.gov This technique involves diffracting X-rays off the electron clouds of the atoms arranged in a periodic crystal lattice. anton-paar.com The resulting diffraction pattern allows for the calculation of an electron density map and the precise placement of every atom in the molecule. nih.gov For this compound, its structure and relative configuration were established by X-ray analysis of its derivative, caribenol A. nio.res.in

Stereochemical Assignment Approaches

The determination of this compound's stereochemistry was a multi-faceted process combining several analytical methods. The relative configuration of the stereocenters was primarily deduced from NMR spectroscopy, specifically through the analysis of Nuclear Overhauser Effect (NOE) correlations in NOESY or ROESY experiments. These experiments identify protons that are close in space, allowing for the deduction of their relative orientation.

The assignment of the absolute configuration, a more challenging task, relied on the application of ECD spectroscopy in conjunction with computational calculations. scielo.brmdpi.com This approach is a powerful alternative when X-ray crystallography is not feasible for the natural product itself. mdpi.com By comparing the experimentally measured ECD spectrum with the computationally predicted spectra for all possible absolute configurations, the true stereoisomer was identified. researchgate.net

Computational Chemistry in Structural Elucidation

Computational chemistry played a critical and indispensable role in the structural elucidation of this compound, particularly in establishing its absolute stereochemistry. researchgate.netnih.gov Quantum mechanics-based calculations, such as Time-Dependent Density Functional Theory (TD-DFT), were employed to predict the ECD spectra of the potential stereoisomers of the molecule. mdpi.com

This process involves first generating low-energy conformations for each possible isomer and then calculating their Boltzmann-averaged ECD spectra. rsc.org The theoretical spectrum that most closely matched the experimental ECD data confirmed the absolute configuration of this compound. frontiersin.org This synergy between experimental spectroscopy and computational chemistry has become a standard and powerful tool in modern natural product chemistry for solving complex structural problems. csic.es

Chemical Synthesis Strategies for Oculatolide and Analogs

Rationale for Total Synthesis Efforts

The total synthesis of natural products is a fundamental endeavor in organic chemistry that serves multiple critical purposes. organic-chemistry.orgtotal-synthesis.comwikipedia.org A primary motivation is the confirmation of a proposed molecular structure, particularly for complex molecules isolated from natural sources where spectroscopic data alone may be ambiguous. organic-chemistry.orgnih.gov Synthesis provides the ultimate proof of structure. organic-chemistry.org

Furthermore, natural sources often yield bioactive compounds in minute quantities, insufficient for thorough biological evaluation or clinical development. organic-chemistry.orgnih.gov Total synthesis offers a viable and often scalable route to produce these molecules in the laboratory, enabling further investigation into their therapeutic potential. organic-chemistry.orgnih.gov The process of designing and executing a total synthesis also serves as a rigorous testing ground for new synthetic reactions and strategies, pushing the boundaries of the field. organic-chemistry.org The pursuit of elegant and efficient synthetic routes can lead to the discovery of novel chemical transformations. organic-chemistry.orgtotal-synthesis.com

In the context of oculatolide, which was first isolated from the marine sponge Haliclona oculata, its unique diterpenoid structure presents a compelling synthetic challenge. researchgate.netnio.res.in The desire to confirm its structure, provide material for biological testing, and develop new synthetic methodologies has driven the efforts toward its total synthesis. nih.govnih.gov

Synthetic Methodologies for γ-Hydroxybutenolide Core Structures

The γ-hydroxybutenolide moiety is a key structural feature found in a multitude of bioactive natural products, including this compound. researchgate.net Consequently, numerous synthetic methods have been developed for its construction. acs.orgnih.gov

One common approach involves the oxidation of furans. nih.gov This method provides a straightforward entry to the γ-hydroxybutenolide core. Another versatile strategy is the annulation of keto acids with alkynes, often catalyzed by a Lewis acid such as BF3, which is noted for its high atom economy. rsc.org

Other significant methodologies include:

Aldol and Diels-Alder Reactions: Chiral enolates have been shown to react diastereoselectively with γ-hydroxybutenolides, laying the groundwork for the synthesis of complex fragments of larger natural products. acs.org

Palladium-Catalyzed Reactions: Dynamic kinetic asymmetric palladium-catalyzed coupling reactions using acylated γ-hydroxybutenolides have been demonstrated. nih.gov Additionally, palladium-catalyzed domino-carbonylation/Suzuki-Miyaura cross-coupling reactions of vinyltosylates with arylboronic acids, followed by cyclization, yield γ-hydroxybutenolides. researchgate.net

Rhodium-Catalyzed Asymmetric Hydrogenation: This method provides an efficient route to chiral γ-butyrolactones from γ-butenolides and γ-hydroxybutenolides. rsc.org

Selective Reduction: The selective reduction of substituted maleic anhydrides can also lead to the formation of γ-hydroxybutenolide natural products. thieme-connect.com

These methodologies offer a range of options for chemists to construct the γ-hydroxybutenolide core, with the choice of method often depending on the specific substitution pattern and stereochemistry required for the target molecule.

Strategies for Constructing the Diterpenoid Skeleton

The construction of the diterpenoid skeleton, a C20 framework derived from geranylgeranyl pyrophosphate (GGPP), is a central challenge in the synthesis of natural products like this compound. researchgate.net These skeletons are biosynthesized through complex cyclization and rearrangement cascades initiated by diterpene synthases. researchgate.net

In the laboratory, synthetic chemists have devised various strategies to assemble these intricate carbocyclic frameworks. A key consideration is the formation of bridged bicyclic systems, such as the bicyclo[3.2.1]octane subunit, which is a common feature in many tetracyclic diterpenoids. nih.gov

Prominent strategies for diterpenoid skeleton construction include:

Oxidative Dearomatization Induced (ODI) Cascade Reactions: These approaches have been effectively used to construct bicyclo[3.2.1]octane skeletons. nih.gov For example, an ODI-[5+2] cycloaddition/pinacol rearrangement cascade has been developed, as well as an ODI-Diels-Alder/Beckwith-Dowd cascade. nih.gov

Enyne Cycloisomerization: This reaction, often catalyzed by gold, is effective for setting key quaternary stereocenters within complex ring systems, as demonstrated in the synthesis of harziane diterpenoids. nih.gov

Transannular Cyclizations: The formation of key ring systems can be achieved through transannular reactions, mimicking proposed biosynthetic pathways. psu.edu

Palladium/NBE-Cocatalyzed C(sp2) and C(sp3)-H Activation: This cascade process allows for the rapid assembly of complex tetracyclic skeletons by forming multiple C-C bonds in a single step. nih.gov

Intramolecular Cycloadditions: Reactions like the Diels-Alder reaction on suitably functionalized precursors can establish the desired stereochemistry of multiple centers in the diterpenoid core. acs.org

The choice of strategy is dictated by the specific architecture of the target diterpenoid, with an emphasis on controlling stereochemistry and achieving efficiency.

Development of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of natural products is a crucial step in understanding their structure-activity relationships (SAR) and developing new therapeutic agents with improved properties. tsijournals.comlabmanager.com In the case of this compound, the development of analogs could lead to compounds with enhanced biological activity or better pharmacological profiles.

A new subersin-type diterpenoid, this compound B, was isolated from the sponge Sarcotragus sp. nih.gov The existence of natural analogs suggests that synthetic efforts to create a library of related compounds could be fruitful.

General strategies for developing analogs often involve:

Modification of the Core Scaffold: Altering the diterpenoid skeleton can lead to novel structures with different biological activities.

Functional Group Interconversion: Changing the functional groups on the molecule, such as the substituents on the γ-hydroxybutenolide ring, can modulate activity.

Combinatorial Synthesis Approaches: By splitting the natural product into core and accessory regions, a library of analogs can be generated by combining different fragments. labmanager.com

While specific synthetic efforts focused solely on this compound analogs are not extensively detailed in the provided context, the general principles of analog development are well-established and applicable. The synthesis of related natural products, such as the cespihypotins, which also contain a γ-hydroxybutenolide moiety, provides insights into potential synthetic routes for this compound derivatives. nio.res.in

Cascade Reactions in this compound-Related Synthesis

Cascade reactions, also known as domino or tandem reactions, are powerful tools in organic synthesis that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. wikipedia.org20.210.105rsc.org This approach significantly increases synthetic efficiency, atom economy, and can lead to a rapid increase in molecular complexity. 20.210.105rsc.org

In the context of synthesizing complex molecules like this compound, cascade reactions are highly desirable. wikipedia.org Several types of cascade reactions are relevant to the construction of its core structural elements:

Palladium-Catalyzed Cascades: These are versatile for forming multiple rings and both C-C and C-X (where X is a heteroatom like O or N) bonds. rsc.org A carbopalladation/carbonylative lactonization cascade is one such example relevant to lactone formation. rsc.org

Oxidative Dearomatization Induced (ODI) Cascades: As mentioned earlier, these are pivotal in constructing the bicyclo[3.2.1]octane skeletons found in many diterpenoids. nih.gov

Cationic Cyclization Cascades: These reactions mimic the biosynthetic pathways of terpenes and can be controlled in an enzymatic environment to produce specific cyclic products with high selectivity. nih.gov

Halo-Michael/Aldol Cascades: This type of reaction can be used to build molecular complexity by forming new C-C and C-halogen bonds in a single step. sioc-journal.cn

Tandem Hock and Friedel–Crafts Reactions: These have been used to synthesize cyclolignan-type scaffolds and demonstrate the potential for tandem reactions involving carbonyl intermediates. beilstein-journals.org

The application of such cascade strategies to the total synthesis of this compound would represent a significant advance, enabling a more concise and elegant construction of this complex natural product.

Biological Activities and Molecular Mechanisms of Oculatolide

Investigations into Antibacterial Activities

The potential of Oculatolide as an antibacterial agent has been explored through in vitro studies. These evaluations aim to determine its efficacy against various bacterial strains and to understand the underlying mechanisms of its action.

In Vitro Evaluation Against Bacterial Strains

The antibacterial activity of this compound has been assessed against different types of bacteria. unina.itnih.gov Methods like the agar (B569324) diffusion test are employed to observe the inhibition of bacterial growth. unina.it In such tests, the presence of a clear zone around the applied compound indicates its ability to hinder bacterial proliferation. unina.it The size of this inhibition zone can provide a preliminary measure of the compound's antibacterial potency. unina.it

Quantitative measures such as the Minimum Inhibitory Concentration (MIC) are also determined. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. nih.gov For instance, studies on other compounds have shown varying MIC values against different bacteria, highlighting the specificity of antibacterial action. unina.it

Table 1: Methods for In Vitro Evaluation of Antibacterial Activity

Method Description
Agar Diffusion Test An antimicrobial agent is applied to an agar plate inoculated with bacteria. The presence of an inhibition zone around the agent indicates antibacterial activity. unina.it

Mechanisms of Antibacterial Action

The mechanisms through which antibiotics exert their effects are diverse and target essential bacterial processes. umd.edu Common modes of action include:

Inhibition of Cell Wall Synthesis: This mechanism disrupts the integrity of the bacterial cell wall, often leading to cell lysis. umd.edunews-medical.net

Inhibition of Protein Synthesis: This can be achieved by targeting the bacterial ribosome, which is responsible for protein production. news-medical.netfrontiersin.org

Inhibition of Nucleic Acid Synthesis: This involves interfering with the replication or transcription of bacterial DNA. umd.edufrontiersin.org

Alteration of Cell Membranes: This can disrupt the membrane's function as a selective barrier, leading to leakage of cellular contents. umd.edu

Inhibition of Metabolic Pathways: This involves blocking essential metabolic processes like the synthesis of folic acid. frontiersin.org

Anti-inflammatory Properties and Cellular Pathways

This compound's potential to modulate inflammatory responses has been a key area of research. These investigations often involve in vitro models to dissect its effects on cellular pathways.

In Vitro Modulation of Inflammatory Responses

Studies have shown that certain compounds can suppress inflammatory responses in cellular models. nih.gov For example, in experiments using lipopolysaccharide (LPS)-stimulated macrophages, some natural extracts have demonstrated the ability to reduce the production of pro-inflammatory mediators. nih.govfrontiersin.org These mediators include nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). mdpi.comfrontiersin.org The inhibition of these molecules suggests a potential anti-inflammatory effect. nih.govmdpi.com

The nuclear factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation. mdpi.comfrontiersin.org Some compounds have been found to exert their anti-inflammatory effects by inhibiting the activation of this pathway. mdpi.comfrontiersin.org

Enzyme Inhibition Studies (e.g., Phospholipase A2)

Phospholipase A2 (PLA2) enzymes are key players in the inflammatory process as they are involved in the release of arachidonic acid, a precursor to various inflammatory mediators. sigmaaldrich.comnih.gov Therefore, inhibitors of PLA2 are of significant interest for their potential anti-inflammatory properties. sigmaaldrich.comnih.gov

The inhibitory activity of compounds against PLA2 can be evaluated through enzymatic assays. mdpi.com The mechanism of inhibition can vary, with some compounds acting as specific inhibitors that bind to the active site of the enzyme. sigmaaldrich.com It is important to distinguish these from non-specific inhibitors that may alter the physical properties of the substrate interface. sigmaaldrich.com The development of selective inhibitors for different PLA2 isoforms is an active area of research. escholarship.org

Cytotoxic Effects in Cellular Models

The cytotoxic potential of chemical compounds is often evaluated against various cell lines, including cancer cells. nih.gov These studies are crucial for identifying agents with potential anticancer activity.

The cytotoxicity of a compound is typically assessed by measuring its effect on cell viability and proliferation. bmglabtech.com The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a cytotoxic agent. It represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. nih.gov

For example, studies on various extracts and compounds have demonstrated dose-dependent cytotoxic effects on different cancer cell lines. brieflands.comnews-medical.net The selectivity of a compound's cytotoxicity is also an important consideration, with ideal candidates showing higher toxicity towards cancer cells compared to normal, non-cancerous cells. bmglabtech.com

Table 2: Key Terms in Cytotoxicity Studies

Term Definition
Cytotoxicity The quality of being toxic to cells.
Cell Viability A measure of the proportion of live, healthy cells in a population. bmglabtech.com

| IC50 (Half-maximal inhibitory concentration) | The concentration of a drug that is required for 50% inhibition in vitro. nih.gov |

Growth Inhibition in Select Cancer Cell Lines

This compound and its analogues have been investigated for their potential to inhibit the growth of cancer cells. Cytotoxicity is among the most frequently evaluated biological activities for natural products derived from marine organisms like sponges. preprints.org Research into compounds from the Chromodorididae family, which, like the sources of this compound, accumulate terpenoid-derived metabolites, often reveals potent cytotoxic and antitumor properties. preprints.org

Specifically, a derivative, this compound B, isolated from the marine sponge Sarcotragus sp., has been documented to exhibit inhibitory activity against a panel of five human tumor cell lines. nih.govrsc.org The evaluation of such compounds against various cancer cell lines is a standard approach in the search for new anticancer agents, with large-scale screens like the NCI-60 panel providing a framework for identifying novel mechanisms of action. cancer.gov Nor-steroids, the class of compounds to which this compound belongs, are noted for their potential cytotoxic activity against various human cancer cell lines. mdpi.compreprints.org

Table 1: Cytotoxic Activity of this compound B
CompoundSource OrganismObserved ActivityReference
This compound BSarcotragus sp.Inhibitory activity against five human tumor cell lines. nih.govrsc.org

Exploration of Cellular Targets and Pathways

While this compound has demonstrated bioactivity, the specific molecular targets and cellular pathways through which it exerts its effects are not yet fully elucidated. The mechanism of action for cytostatic drugs typically involves interference with cell division by damaging cellular components or disrupting metabolic processes. therapyselect.de

Common pathways targeted by cytotoxic compounds include the induction of apoptosis (programmed cell death), interference with DNA replication and repair, or the inhibition of crucial enzymes like topoisomerases. therapyselect.denih.govyoutube.com For instance, the well-known chemotherapy agent cisplatin (B142131) functions by binding to DNA, which causes damage that blocks cell division and leads to apoptosis. nih.gov Other natural products have been found to affect the integrity of mitochondria, which can also trigger cell death pathways. vliz.be Future research on this compound would likely focus on its potential to modulate such fundamental cellular processes to determine its precise mechanism of action.

Other Biological Activities

In Vitro Antifungal Screening

The potential of this compound as an antifungal agent is suggested by the general bioactivity profile of its source. The marine sponge genus Haliclona, from which this compound was first identified, is known to produce a variety of secondary metabolites that exhibit antifungal activity. nih.govundip.ac.id The search for new antifungal compounds is critical due to the rise of drug-resistant fungal strains. msjonline.orgunito.it Natural products, particularly those from marine environments, represent a promising reservoir for novel antifungal leads. unito.itnih.govnih.gov Although specific data on this compound's antifungal spectrum is limited in the reviewed literature, its origin from a bioactive sponge genus indicates that this is a potential area for further investigation. nih.gov

Antioxidant Potential Assessments

This compound has been noted for its potential antioxidant properties. ugm.ac.idresearchgate.net It was identified among a group of metabolites from the sponge Haliclona oculata that were recognized for such activities. researchgate.net The assessment of antioxidant potential is commonly conducted using spectrophotometric methods that measure a compound's ability to scavenge stable free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, or its capacity to reduce metal ions, as in the cupric ion reducing antioxidant capacity (CUPRAC) assay. nih.govmdpi.com These assays provide a measure of a compound's ability to counteract oxidative stress, a process implicated in numerous pathological conditions. nih.gov

Antitrypanosomal and Antimycobacterial Evaluations

This compound was discovered during the study of marine sponges for compounds with activity against pathogenic organisms, including trypanosomes and mycobacteria. researchgate.netmdpi.com The sponge Haliclona oculata yielded this compound alongside other A-nor steroids. mdpi.comvliz.benih.gov Research on related sterols from the same genus, Haliclona simulans, has confirmed both antitrypanosomal and antimycobacterial activity. researchgate.netmdpi.com

The mechanisms for such activities in related sterol compounds are being explored, with potential targets including enzymes within the sterol biosynthetic pathway of the parasites, such as 24-sterol methyltransferase (24-SMT) and sterol 14α-demethylase (CYP51). mdpi.comnih.gov Antimycobacterial activity is one of the most promising and frequently reported bioactivities for natural products isolated from marine invertebrates. preprints.orgpreprints.org

Table 2: Summary of Other Biological Evaluations for this compound and Related Compounds
ActivityCompound/Source GenusFindings/ContextReference
AntifungalGenus HaliclonaThe source genus for this compound produces metabolites with known antifungal properties. nih.govundip.ac.id
AntioxidantThis compoundNoted as having antioxidant potential among metabolites from Haliclona oculata. researchgate.net
AntitrypanosomalThis compound / Genus HaliclonaIsolated in studies alongside other sterols from Haliclona that demonstrated antitrypanosomal activity. researchgate.netmdpi.com
AntimycobacterialThis compound / Genus HaliclonaDiscovered in the context of screening for antimycobacterial compounds; related sterols from the genus show activity. researchgate.netmdpi.com

Pre Clinical Pharmacological Investigations of Oculatolide Derived Compounds

Pharmacological Characterization in Pre-clinical Models

Initial investigations into the biological activity of oculatolide have revealed its potential as a cytotoxic and antibacterial agent. This compound is a natural product isolated from the marine sponge Haliclona oculata. researchgate.netpreprints.org

Studies have demonstrated that this compound exhibits considerable antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 1.0 to 8.0 μg/mL. preprints.orgpreprints.org This places it as a compound of interest for further investigation against various bacterial strains.

In the realm of oncology, the cytotoxic effects of this compound and its derivatives are a primary focus. While one study reported that this compound B, a related derivative, did not exhibit cytotoxic activity, this finding itself is valuable for understanding the structure-activity relationship of this class of compounds. nih.gov The antiproliferative activity of related compounds has been linked to their ability to induce cellular apoptosis. researchgate.net

Mechanism of Action Studies in Pre-clinical Contexts

Preliminary studies suggest that the cytotoxic effects of compounds structurally related to this compound are mediated through the induction of apoptosis, or programmed cell death. researchgate.net This process is a key mechanism by which many chemotherapeutic agents eliminate cancer cells. therapyselect.de One investigation into related marine-derived compounds indicated that their cytotoxic action involves the activation of the caspase-3-dependent pathway. researchgate.net Caspases are a family of protease enzymes that play an essential role in the execution phase of apoptosis. youtube.comnih.gov The activation of caspase-3 is a critical step that leads to the cleavage of various cellular substrates, ultimately resulting in the dismantling of the cell. youtube.comnih.gov

The induction of apoptosis can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov The intrinsic pathway is triggered by cellular stress and involves the release of cytochrome c from the mitochondria, leading to the activation of a cascade of caspases, including caspase-9 and the subsequent activation of effector caspases like caspase-3. youtube.comnih.gov The extrinsic pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, which directly activates initiator caspases such as caspase-8, which in turn activates caspase-3. youtube.comnih.gov Further research is required to elucidate the specific apoptotic pathway through which this compound and its derivatives exert their effects.

Lead Optimization and Structure-Activity Relationship Studies

The process of lead optimization is crucial in drug discovery, aiming to enhance the desired pharmacological properties of a lead compound while minimizing undesirable ones. mdpi.com This is often achieved through the synthesis of a series of derivatives and the evaluation of their biological activities to establish a structure-activity relationship (SAR). nih.gov

For this compound, the observation that this compound B lacks cytotoxic activity provides an initial data point for SAR studies. nih.gov This suggests that specific structural features of the this compound molecule are essential for its cytotoxic effects. The synthesis and biological evaluation of a broader range of this compound derivatives are necessary to build a comprehensive SAR profile. frontiersin.orgfrontiersin.org Such studies would involve systematically modifying different parts of the this compound scaffold and assessing the impact of these changes on its cytotoxic and antibacterial activities. nih.gov The insights gained from these SAR studies will be instrumental in designing more potent and selective this compound-based therapeutic agents. mdpi.com

Table 1: Investigated Biological Activities of this compound and Related Compounds

Compound/ExtractBiological ActivityFindingsCitations
This compoundAntibacterialExhibited considerable activity with MIC values ranging from 1.0 to 8.0 μg/mL. preprints.orgpreprints.org
This compound BCytotoxicityDid not display cytotoxic activity. nih.gov
Related Marine CompoundsCytotoxicityInduction of cellular apoptosis via a caspase-3-dependent pathway. researchgate.net

This table is dynamically generated based on available research data.

Development of Translational Disease Models for this compound Research

Translational disease models are essential for bridging the gap between pre-clinical findings and clinical applications. irccs.orgrcsi.com These models aim to mimic human diseases in a laboratory setting, allowing for the evaluation of the efficacy and mechanism of action of new therapeutic candidates. frontiersin.org For a compound like this compound with demonstrated cytotoxic activity, relevant translational models would primarily include various cancer models. certisoncology.com

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are increasingly being used in translational cancer research as they can better recapitulate the heterogeneity and microenvironment of human tumors. rcsi.comfrontiersin.org The use of such advanced models would be a critical next step in the pre-clinical development of this compound and its derivatives to assess their in vivo efficacy and to identify potential biomarkers of response. irccs.org Currently, there is a lack of published research on the use of specific translational disease models for this compound. The development and utilization of such models will be pivotal in advancing this compound from a promising natural product to a potential clinical candidate.

Q & A

Basic: What are the established synthetic pathways for Oculatolide, and what analytical techniques are critical for confirming its structural integrity?

Methodological Answer:
The synthesis of this compound typically involves multi-step organic reactions, such as lactonization or stereoselective cyclization, guided by literature protocols for structurally similar compounds. Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) for stereochemical confirmation (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}, and 2D NMR).
  • Mass Spectrometry (MS) for molecular weight validation.
  • X-ray Crystallography (if single crystals are obtainable) for absolute configuration determination.
    Ensure reproducibility by documenting reaction conditions (solvent, temperature, catalysts) and comparing spectral data with published benchmarks .

Basic: How should researchers design experiments to assess this compound’s biological activity in vitro?

Methodological Answer:

  • Hypothesis-Driven Design : Frame the study using the PICOT framework (Population: cell lines; Intervention: this compound dosage; Comparison: control/vehicle; Outcome: IC50_{50}/EC50_{50}; Time: exposure duration) .
  • Dose-Response Curves : Use logarithmic dilution series to determine potency.
  • Controls : Include positive (known inhibitors) and negative (solvent-only) controls.
  • Statistical Validation : Apply ANOVA or t-tests to confirm significance, with triplicate replicates to minimize variability .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Systematic Review : Aggregate data from peer-reviewed studies and identify variables (e.g., cell line specificity, assay protocols, compound purity).
  • Meta-Analysis : Use statistical tools to normalize discrepancies by adjusting for confounding factors (e.g., serum concentration in cell media).
  • Experimental Replication : Reproduce conflicting studies under standardized conditions, ensuring identical reagents and instrumentation.
  • Sensitivity Analysis : Test whether minor changes in assay conditions (pH, temperature) significantly alter outcomes .

Advanced: What experimental strategies optimize this compound’s synthetic yield while maintaining stereochemical purity?

Methodological Answer:

  • Design of Experiments (DOE) : Apply factorial designs to test variables (e.g., catalyst loading, solvent polarity) and identify optimal conditions.
  • In Situ Monitoring : Use techniques like HPLC or FTIR to track reaction progress and intermediates.
  • Stereochemical Control : Employ chiral auxiliaries or asymmetric catalysis, validated by enantiomeric excess (ee) calculations via chiral HPLC.
  • Scale-Up Considerations : Balance yield and purity by adjusting purification methods (e.g., column chromatography vs. recrystallization) .

Advanced: How can researchers elucidate this compound’s mechanism of action when preliminary data suggests multiple molecular targets?

Methodological Answer:

  • Omics Approaches : Use proteomics/transcriptomics to identify differentially expressed proteins/genes post-treatment.
  • Binding Assays : Conduct surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.
  • Pathway Inhibition : Apply CRISPR knockouts or siRNA silencing of suspected targets to confirm functional relevance.
  • Computational Modeling : Perform molecular docking studies to prioritize high-probability interactions for experimental validation .

Basic: What protocols ensure this compound’s stability during storage and experimental use?

Methodological Answer:

  • Storage Conditions : Store in airtight, light-resistant containers at -20°C in anhydrous DMSO or ethanol.
  • Stability Assays : Conduct accelerated degradation studies (e.g., 40°C/75% humidity) monitored by HPLC to determine shelf life.
  • In-Use Stability : Verify compound integrity after reconstitution via LC-MS at timed intervals .

Advanced: How should researchers address discrepancies between this compound’s in vitro efficacy and in vivo bioavailability?

Methodological Answer:

  • Pharmacokinetic Profiling : Measure plasma half-life, Cmax_{\text{max}}, and tissue distribution using radiolabeled or fluorescently tagged this compound.
  • Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites that may alter activity.
  • Formulation Adjustments : Test nano-encapsulation or prodrug strategies to enhance solubility and bioavailability.
  • Species-Specific Factors : Compare metabolic pathways in animal models (e.g., murine vs. primate CYP450 isoforms) .

Guidelines for Researchers

  • Literature Review : Prioritize primary sources with full experimental details to avoid reliance on unverified data .
  • Data Transparency : Publish raw datasets and spectra in supplementary materials to enable replication .
  • Ethical Compliance : Obtain necessary approvals for biological studies and disclose conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.